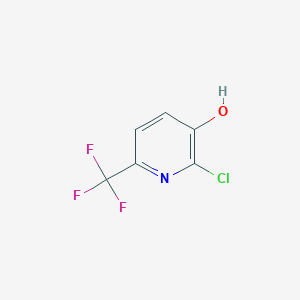
2-Chloro-6-(trifluoromethyl)pyridin-3-ol
Übersicht
Beschreibung
2-Chloro-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the CAS Number: 731002-60-1 and Linear Formula: C6H3ClF3NO . It is stored under an inert atmosphere at 2-8°C . The compound is solid in physical form .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . A specific example of a synthesis route involves chlorinating 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol is represented by the InChI Code: 1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H . The InChI key is GNWCKTRJDNPOFC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol include a molecular weight of 197.54 , and it is a solid at room temperature . The compound is stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
2-Chloro-6-(trifluoromethyl)pyridin-3-ol is extensively utilized in chemical synthesis, particularly in halogen manipulation and substitution reactions. For example, it undergoes neat conversion into its 3-iodo derivative when treated with lithium diisopropylamide and iodine, leading to further electrophilic substitutions and manipulations (Mongin, Tognini, Cottet, & Schlosser, 1998). This compound also serves as a model substrate for regioexhaustive functionalization, enabling the conversion into various carboxylic acids through different organometallic methods (Cottet & Schlosser, 2004).
Spectroscopic and Structural Analysis
The compound has been characterized using Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) for detailed molecular structural analysis. Theoretical calculations using different methods, like HF and DFT, have been employed to predict its vibrational frequencies and molecular structure (Evecen, Kara, İdil, & Tanak, 2017).
Synthesis Reaction Principles
There is significant research focusing on the synthesis reaction principles of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol, highlighting factors like the occupancy of nitrogen on the pyridine ring and the presence of electron-withdrawing groups which influence the feasibility of side-chain chlorination (Liu Guang-shen, 2014).
Antimicrobial Activities
This compound has been tested for antimicrobial activities using the minimal inhibitory concentration method. The effects on DNA, specifically on pBR322 plasmid DNA, were also explored through agarose gel electrophoresis experiments, offering insights into potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).
Solubility Analysis
The solubility of 2-Chloro-6-(trifluoromethyl)pyridin-3-ol in various solvent mixtures like ethanol and 1-propanol has been studied, providing valuable information for its handling and application in different chemical processes (Jouyban, Martínez, & Acree, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWCKTRJDNPOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)pyridin-3-ol | |
CAS RN |
731002-60-1 | |
| Record name | 2-chloro-6-(trifluoromethyl)pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

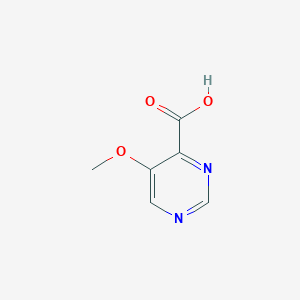
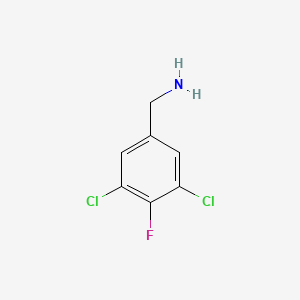
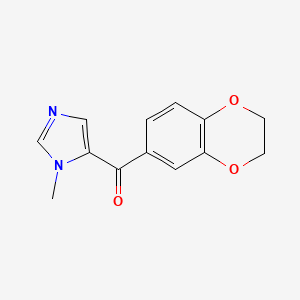
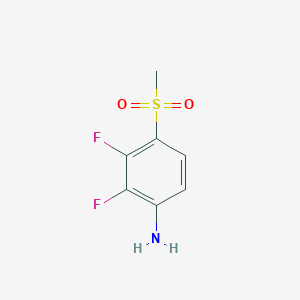
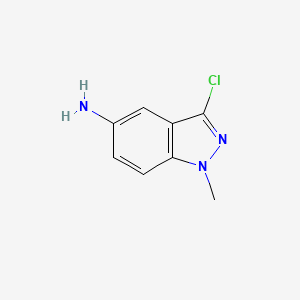


![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)
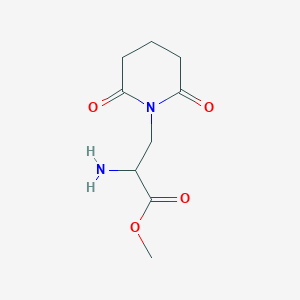
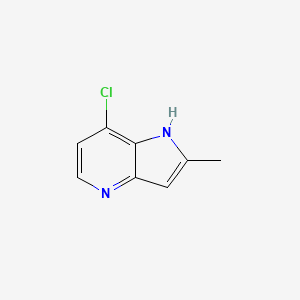
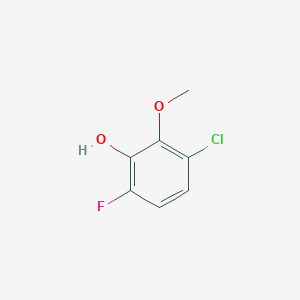
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
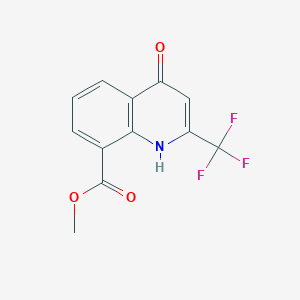
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)